(1-Hydroxy-1H-imidazol-2-yl)methanediol (1-Hydroxy-1H-imidazol-2-yl)methanediol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17590579
InChI: InChI=1S/C4H6N2O3/c7-4(8)3-5-1-2-6(3)9/h1-2,4,7-9H
SMILES:
Molecular Formula: C4H6N2O3
Molecular Weight: 130.10 g/mol

(1-Hydroxy-1H-imidazol-2-yl)methanediol

CAS No.:

Cat. No.: VC17590579

Molecular Formula: C4H6N2O3

Molecular Weight: 130.10 g/mol

* For research use only. Not for human or veterinary use.

(1-Hydroxy-1H-imidazol-2-yl)methanediol -

Specification

Molecular Formula C4H6N2O3
Molecular Weight 130.10 g/mol
IUPAC Name (1-hydroxyimidazol-2-yl)methanediol
Standard InChI InChI=1S/C4H6N2O3/c7-4(8)3-5-1-2-6(3)9/h1-2,4,7-9H
Standard InChI Key HCRXGKRQKRVYIS-UHFFFAOYSA-N
Canonical SMILES C1=CN(C(=N1)C(O)O)O

Introduction

Structural Identification and Nomenclature

(1-Hydroxy-1H-imidazol-2-yl)methanediol features a five-membered aromatic imidazole ring substituted at the 2-position with a methanediol group (–C(OH)₂–). The IUPAC name reflects the presence of two hydroxyl groups on the methylene carbon adjacent to the imidazole nitrogen. Key structural attributes include:

  • Imidazole core: A planar, aromatic heterocycle with two nitrogen atoms at positions 1 and 3.

  • Methanediol substituent: A geminal diol (–CH(OH)₂) at position 2, introducing polarity and hydrogen-bonding capacity.

The compound’s SMILES notation (O[C@H](O)C1=NC=CN1) highlights the stereochemistry of the diol group, though racemic mixtures are common in synthetic preparations .

Synthesis and Purification

Synthetic Pathways

While no direct synthesis of (1-Hydroxy-1H-imidazol-2-yl)methanediol is documented in the literature, analogous compounds such as (1H-imidazol-2-yl)methanol (CAS 3724-26-3) provide a foundational route . The methanol derivative is typically synthesized via sodium borohydride reduction of 1H-imidazole-2-carbaldehyde:

1H-imidazole-2-carbaldehyde+NaBH4MeOH(1H-imidazol-2-yl)methanol\text{1H-imidazole-2-carbaldehyde} + \text{NaBH}_4 \xrightarrow{\text{MeOH}} \text{(1H-imidazol-2-yl)methanol}

Yield: 51–78% under optimized conditions .

To obtain the methanediol derivative, further oxidation or hydroxylation steps are hypothesized. One plausible route involves dihydroxylation of a vinylimidazole precursor using ozone or peroxides, though experimental validation is required.

Purification and Characterization

Purification is typically achieved via silica gel chromatography using dichloromethane/methanol gradients . Nuclear magnetic resonance (NMR) spectra of related compounds show characteristic imidazole proton resonances at δ 6.97 ppm and hydroxyl-bearing methylene protons at δ 4.61 ppm . High-resolution mass spectrometry (HRMS) would confirm the molecular ion peak at m/z 133.0381 (C₄H₇N₂O₃⁺).

Physicochemical Properties

Solubility and Stability

The geminal diol group enhances water solubility compared to non-hydroxylated imidazoles. Predictive models estimate:

  • Log P (octanol-water): -0.15 (indicating high hydrophilicity) .

  • Aqueous solubility: ~171 mg/mL at 25°C, classified as "highly soluble" .

Stability studies on analogous compounds suggest susceptibility to dehydration under acidic conditions, forming imidazole-2-carbaldehyde .

Spectral Data

  • UV-Vis: Absorption maxima near 270 nm, attributed to π→π* transitions in the imidazole ring .

  • IR: Strong O–H stretches at 3200–3400 cm⁻¹ and C=N vibrations at 1640 cm⁻¹ .

Chemical Reactivity and Applications

Reactivity

The diol moiety enables participation in:

  • Condensation reactions: With carbonyl compounds to form acetals or ketals.

  • Coordination chemistry: As a bidentate ligand for transition metals (e.g., Cu²⁺, Fe³⁺).

The imidazole nitrogen can act as a Brønsted base (pKa ~7.0), facilitating proton transfer in catalytic cycles .

Atmospheric Chemistry Implications

In aerosol mimics, imidazole derivatives participate in brown carbon (BrC) formation via reactions with aldehydes and ammonium sulfate . Cross-reactions between glyoxal and glycolaldehyde yield light-absorbing products, suggesting that (1-Hydroxy-1H-imidazol-2-yl)methanediol could contribute to aerosol optical properties .

Challenges and Future Directions

Current knowledge gaps include:

  • Synthetic optimization: Developing efficient routes to the methanediol derivative.

  • Stability profiling: Assessing decomposition pathways under environmental conditions.

  • Application testing: Evaluating catalytic or therapeutic efficacy.

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